

An In-depth Technical Guide to 2-Thioadenosine: Structure, Properties, and Biological Interactions

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Compound of Interest

Compound Name: **2-Thioadenosine**

Cat. No.: **B194474**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thioadenosine is a sulfur-containing analogue of the endogenous purine nucleoside adenosine. It serves as a critical intermediate in the synthesis of various pharmacologically active compounds, most notably the antiplatelet agent cangrelor. Its structural modification at the C2 position of the adenine base imparts unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and signaling pathways associated with **2-thioadenosine**.

Chemical Structure and Properties

The foundational characteristics of **2-thioadenosine** are its molecular structure and physicochemical properties. The presence of a thione group at the second position of the purine ring distinguishes it from adenosine and is central to its reactivity and biological interactions.

Figure 1: Chemical structure of **2-Thioadenosine**.

Physicochemical Properties

The quantitative properties of **2-thioadenosine** are summarized in the table below, providing a quick reference for experimental design and analysis.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₃ N ₅ O ₄ S	[1][2][3]
Molecular Weight	299.31 g/mol	[1][3]
CAS Number	43157-50-2	[2][3]
Appearance	Pale Yellow to Yellow Solid	[4]
IUPAC Name	6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione	[1][3]
Solubility	Slightly soluble in DMSO, Methanol (with heating/sonication), and aqueous base.	[4]
pKa	8.37 ± 0.40 (Predicted)	[4]

Experimental Protocols

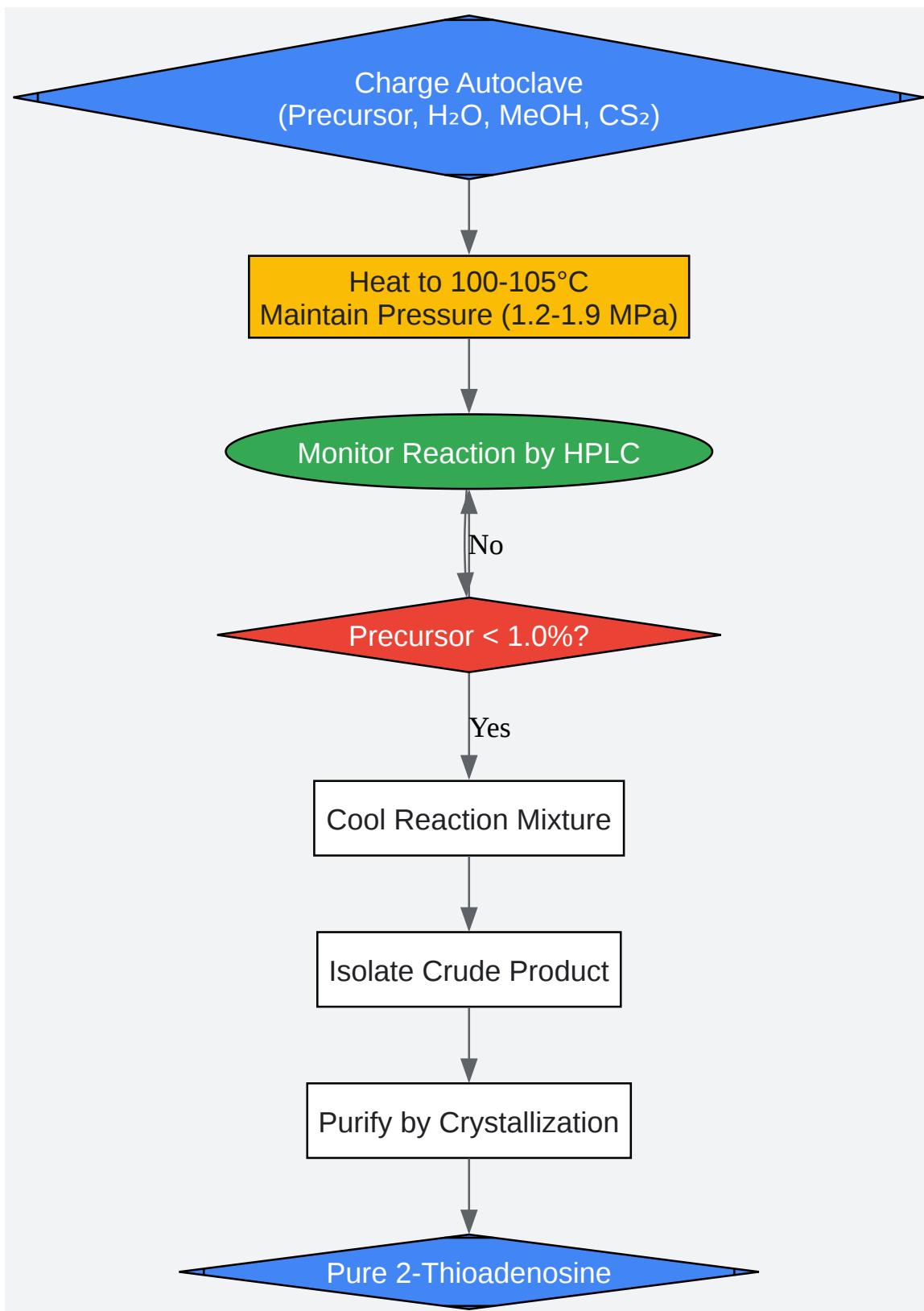
Synthesis of 2-Thioadenosine

2-Thioadenosine is a vital intermediate in the synthesis of the P2Y12 inhibitor, cangrelor.^[5] A common industrial-scale synthesis involves the reaction of a protected adenosine precursor with carbon disulfide under high temperature and pressure.^[6]

Methodology:

- Reaction Setup: A high-pressure autoclave is charged with water, methanol, an adenosine precursor (intermediate 5 as described in the cited literature), and carbon disulfide under a nitrogen atmosphere.^[6]

- Reaction Conditions: The reaction mixture is heated to 100-105°C. The pressure is maintained at approximately 1.2 to 1.9 MPa.[6]
- Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically when its content falls below 1.0%). [6]
- Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated and purified, often through crystallization, to yield **2-thioadenosine** monohydrate.[5] [6]

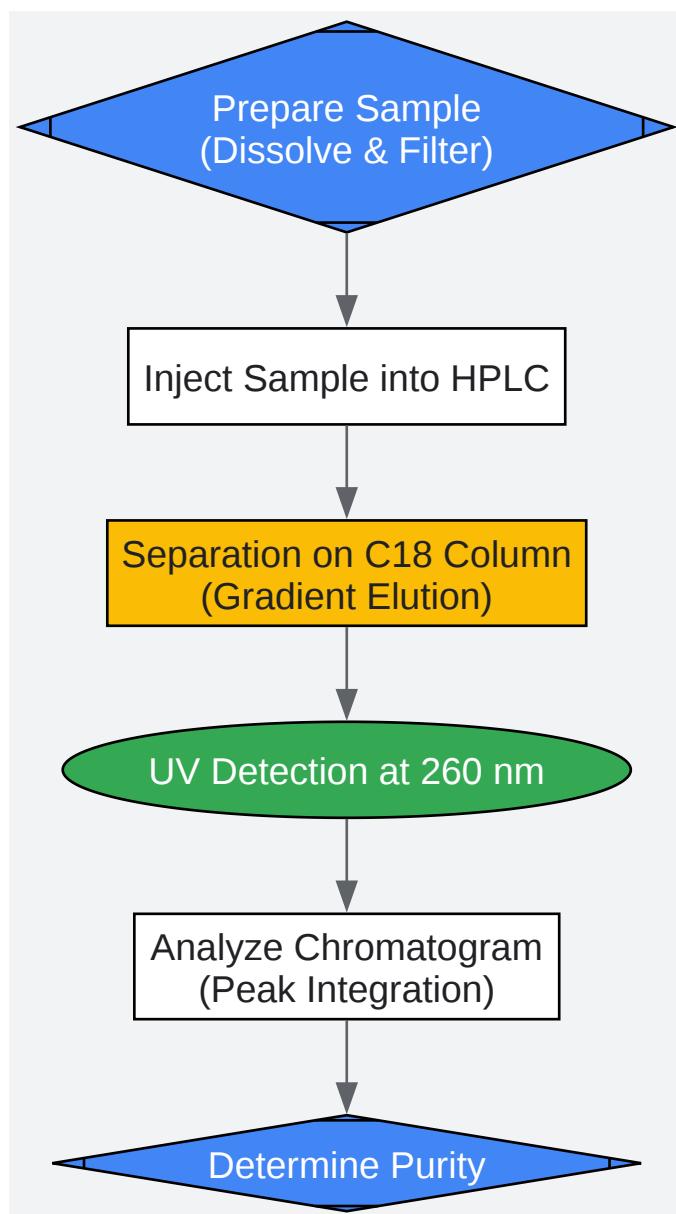
[Click to download full resolution via product page](#)**Figure 2:** General workflow for the synthesis of 2-Thioadenosine.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of **2-thioadenosine** and quantifying process-related impurities.[\[6\]](#)

Methodology:

- Chromatographic System: An HPLC system equipped with a UV detector is used. A C18 reverse-phase column is commonly employed.
- Mobile Phase: A gradient elution is typically used. For example, a mixture of a buffer (e.g., 0.1 M KH_2PO_4 , pH 6) and an organic modifier like methanol.[\[7\]](#) The gradient runs from a low to a high concentration of the organic solvent over a set period.[\[7\]](#)
- Sample Preparation: A known concentration of **2-thioadenosine** is dissolved in a suitable solvent (e.g., a mixture of water and methanol). The sample is filtered through a $0.22\text{ }\mu\text{m}$ syringe filter before injection.[\[3\]](#)
- Detection: The elution of compounds is monitored by UV absorbance, typically at 260 nm.[\[3\]](#)
- Quantification: The purity of **2-thioadenosine** is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.[\[6\]](#)



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Figure 3: Workflow for HPLC analysis of **2-Thioadenosine**.

Adenosine Receptor Binding Assay

To evaluate the interaction of **2-thioadenosine** or its derivatives with adenosine receptors, a competitive radioligand binding assay is a standard method.[\[2\]](#)

Methodology:

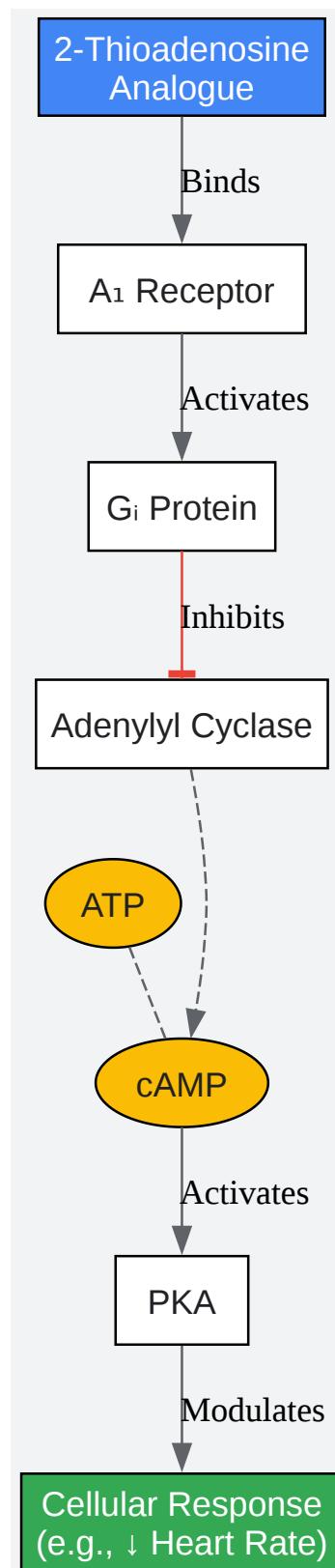
- **Membrane Preparation:** Cell membranes expressing the adenosine receptor subtype of interest (e.g., A₁ or A_{2A}) are prepared from cultured cells or animal tissues (e.g., rat brain cortex).[2]
- **Assay Setup:** The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]DPCPX for A₁ or [³H]CGS21680 for A_{2A} receptors), and varying concentrations of the test compound (**2-thioadenosine derivative**).[2]
- **Incubation:** The plate is incubated to allow the binding to reach equilibrium.
- **Separation:** The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter plate.
- **Detection:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is used to calculate the binding affinity (Ki).[2]

Signaling Pathways

2-Thioadenosine derivatives have been shown to interact with adenosine receptors, which are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. There are four main subtypes: A₁, A_{2a}, A_{2e}, and A₃.

Interaction with A₁ Adenosine Receptors

The A₁ adenosine receptor is coupled to the inhibitory G protein, G_i. Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors. Analogues of **2-thioadenosine** have been shown to inhibit binding at A₁ receptors with Ki values in the micromolar range.[2]

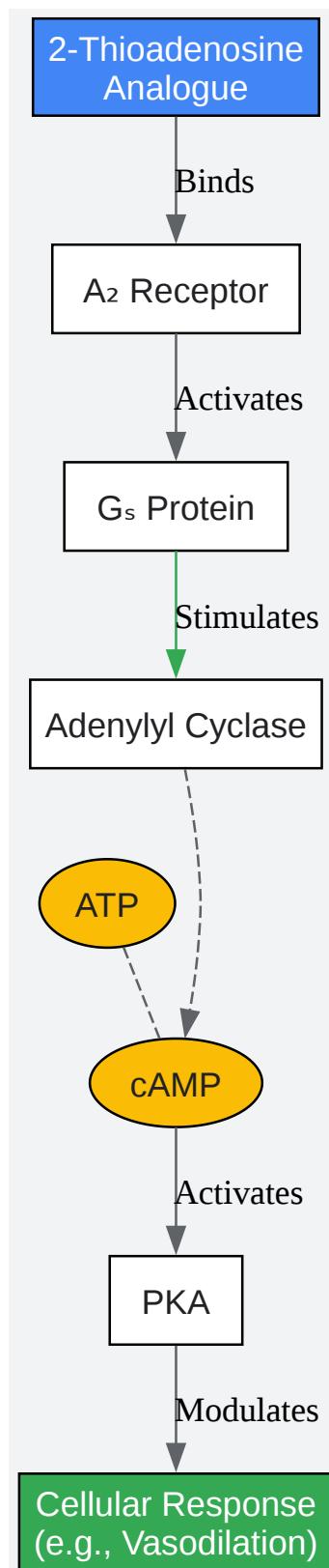


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Figure 4: A₁ Adenosine Receptor signaling pathway.

Interaction with A₂ Adenosine Receptors

The A_{2a} and A_{2e} receptors are coupled to the stimulatory G protein, G_s. Ligand binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. **2-Thioadenosine** analogues have demonstrated a 4- to 8-fold selectivity for A₂ receptors over A₁ receptors, with Ki values for A₂ receptor binding in the low micromolar range.^[2]

[Click to download full resolution via product page](#)**Figure 5:** A₂ Adenosine Receptor signaling pathway.

Conclusion

2-Thioadenosine is a molecule of significant interest due to its role as a key synthetic intermediate and the biological activities of its derivatives. Its unique structure, characterized by the C2-thione substitution, provides a scaffold for the development of potent and selective ligands for adenosine receptors and other biological targets. The experimental protocols for its synthesis and analysis are well-established, facilitating its use in research and development. A thorough understanding of its chemical properties and interactions with signaling pathways is essential for leveraging this compound in the design of novel therapeutics.

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